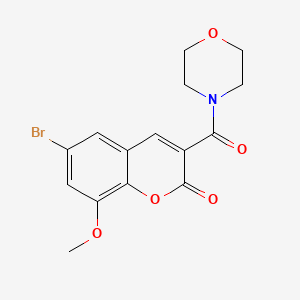

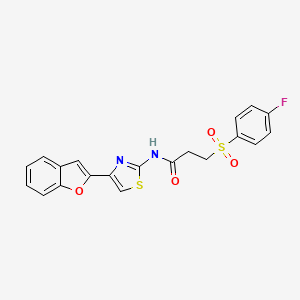

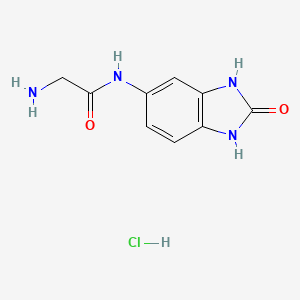

N-Methyl-2-(methylamino)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Methyl-2-(methylamino)benzenecarbothioamide” is a compound that has been mentioned in the context of early discovery research . Another compound, “N-Methyl-2-nitroaniline”, is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the synthesis and ring-opening polymerization of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) of several amino acids were investigated .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, two related structures, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, have been analyzed by X-ray crystallography .Chemical Reactions Analysis

Nitroaromatic compounds are useful molecules in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles . Nitroanilines are also known to be toxic and many methods have been developed to reduce nitro groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the rotational spectrum of N-Methyl-2-Aminoethanol was recorded in the isolated conditions of a free jet expansion .Wissenschaftliche Forschungsanwendungen

DNA Repair and Cancer Research

Studies have demonstrated the role of similar benzamide derivatives in enhancing DNA repair mechanisms. For instance, benzamide and its analogs have been found to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. These inhibitors were shown to enhance unscheduled DNA synthesis following DNA damage, suggesting potential applications in cancer therapy and understanding DNA repair mechanisms Miwa et al., 1981.

Spectroscopic Studies and Chemical Properties

Research into the spectroscopic properties of benzamide derivatives, including N-Methyl-2-(methylamino)-4-nitrobenzamide, has provided insights into their chemical behavior in various solvents. Such studies are crucial for understanding the compound's reactivity and potential applications in chemical synthesis and material science Brozis et al., 1999.

Pharmacological Research

Benzamide derivatives have been evaluated for their pharmacological properties, including anticonvulsant activities. Some derivatives have shown efficacy in animal models, highlighting their potential as therapeutic agents in treating neurological disorders Bailleux et al., 1995.

Photocatalytic Applications

Research into the photocatalytic degradation of organic pollutants has included the use of benzamide derivatives as catalysts or catalyst modifiers. These studies contribute to the development of more efficient methods for environmental remediation and pollution control Torimoto et al., 1996.

Synthesis and Material Science

The development of synthetic pathways for benzamide derivatives, including this compound, is crucial for their application in material science and organic chemistry. Efficient synthesis methods enable the production of these compounds for further research and potential commercial applications Xu et al., 2013.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of similar compounds involve further exploration of their synthesis, structural analysis, and potential applications. For instance, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported .

Eigenschaften

IUPAC Name |

N-methyl-2-(methylamino)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-8-5-6(12(14)15)3-4-7(8)9(13)11-2/h3-5,10H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPMEIIBYUZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)